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molecular formula C11H18O5 B8325513 1,3-Diisobutyryloxyacetone

1,3-Diisobutyryloxyacetone

Cat. No. B8325513
M. Wt: 230.26 g/mol
InChI Key: DSPKPRZLAAURQX-UHFFFAOYSA-N
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Patent
US05840553

Procedure details

A 100 ml reaction vessel was charged with 4.18 g of dihydroxyacetone (monomer), 11.2 ml of pyridine and 10 mg of 4-dimethylaminopyridine and the mixture was stirred at room temperature. Thereto was added dropwise 16.7 ml of isobutyric anhydride over 30 minutes. After the dropping, the resulting liquid was further stirred for 1 hour and then 1 ml of methanol was added thereto and the resulting liquid was further stirred for 1 hour. To the reaction mixture was added ethyl acetate and the organic layer was separated. The organic layer was washed with water and further washed with saturated aqueous solution with sodium bicarbonate and 1N HCl. Then, the solvent was removed under reduced pressure. The residue was distilled under reduced pressure to give 7.47 g of the desired compound.
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH:2]([OH:6])[C:3](=[O:5])[CH3:4].N1[CH:12]=[CH:11][CH:10]=CC=1.[C:13]([O:18]C(=O)C(C)C)(=[O:17])[CH:14]([CH3:16])[CH3:15].[CH3:24][OH:25]>CN(C)C1C=CN=CC=1.C(OCC)(=O)C>[C:13]([O:18][CH2:4][C:3]([CH2:2][O:6][C:24](=[O:25])[CH:11]([CH3:10])[CH3:12])=[O:5])(=[O:17])[CH:14]([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
4.18 g
Type
reactant
Smiles
OC(C(C)=O)O
Name
Quantity
11.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
16.7 mL
Type
reactant
Smiles
C(C(C)C)(=O)OC(C(C)C)=O
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 ml reaction vessel
STIRRING
Type
STIRRING
Details
After the dropping, the resulting liquid was further stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the resulting liquid was further stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The organic layer was washed with water
WASH
Type
WASH
Details
further washed with saturated aqueous solution with sodium bicarbonate and 1N HCl
CUSTOM
Type
CUSTOM
Details
Then, the solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)(=O)OCC(=O)COC(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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